Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique structural and chemical properties.
Preparation Methods
The synthesis of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Another approach involves the use of trifluoromethyl ketones, which are valuable synthetic targets and intermediates in the construction of fluorinated pharmacons .
Chemical Reactions Analysis
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s ability to interact with biological molecules, thereby influencing its pharmacological effects . The compound can bind to specific receptors or enzymes, leading to various biological responses.
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be compared with other compounds containing the trifluoromethyl group, such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but differ in their overall structure and specific applications. The unique structure of this compound makes it particularly valuable in pharmaceutical and industrial applications.
Biological Activity
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : [not specified in the search results]
- Molecular Formula : C12H12F3N2O2
- Molecular Weight : 270.24 g/mol
Biological Activity Overview
The biological activities of naphthyridine derivatives have been widely studied. Compounds in this class exhibit various pharmacological effects including:
- Anticancer Activity : Naphthyridine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, related compounds have been observed to induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Some derivatives exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) which play critical roles in inflammation and cancer progression .
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the AKT/GSK3β pathway that is crucial for cell survival and proliferation .
Case Studies
Several studies have investigated the biological activity of naphthyridine derivatives:
- Anticancer Studies : Research has demonstrated that naphthyridine analogs can reduce tumor growth in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis. For example, a study noted that certain derivatives displayed IC50 values ranging from 10 to 15 µM against various cancer cell lines including HeLa and A549 .
- Anti-inflammatory Research : In models of colitis, naphthyridine compounds were able to significantly reduce levels of pro-inflammatory cytokines and oxidative stress markers. This suggests their potential use in treating inflammatory bowel diseases .
Data Table: Biological Activities of Related Naphthyridine Compounds
Properties
CAS No. |
794461-82-8 |
---|---|
Molecular Formula |
C11H11F3N2O2 |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3 |
InChI Key |
ROHRKMIUPOLEBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F |
Origin of Product |
United States |
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